N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15275029
InChI: InChI=1S/C20H24BrNO5S/c1-2-3-11-26-17-6-4-15(5-7-17)20(23)22(13-18-8-9-19(21)27-18)16-10-12-28(24,25)14-16/h4-9,16H,2-3,10-14H2,1H3
SMILES:
Molecular Formula: C20H24BrNO5S
Molecular Weight: 470.4 g/mol

N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

CAS No.:

Cat. No.: VC15275029

Molecular Formula: C20H24BrNO5S

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide -

Specification

Molecular Formula C20H24BrNO5S
Molecular Weight 470.4 g/mol
IUPAC Name N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide
Standard InChI InChI=1S/C20H24BrNO5S/c1-2-3-11-26-17-6-4-15(5-7-17)20(23)22(13-18-8-9-19(21)27-18)16-10-12-28(24,25)14-16/h4-9,16H,2-3,10-14H2,1H3
Standard InChI Key CVDMJVCVCOPCHF-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Introduction

N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound with a molecular formula of C20H24BrNO5S and a molecular weight of approximately 470.4 g/mol . This compound features a unique combination of functional groups, including a bromofuran moiety, a butoxy group, and a tetrahydrothiophene ring with a sulfone group. The presence of these diverse functional groups suggests potential applications in various fields, such as pharmaceuticals and agrochemicals, due to their possible biological activities.

Synthesis and Chemical Reactivity

The synthesis of N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can involve multiple steps, typically starting with the preparation of the furan and tetrahydrothiophene components. The bromofuran moiety can be synthesized through halogenation reactions, while the tetrahydrothiophene component may involve oxidation to form the sulfone group. The butoxy group can be introduced via alkylation reactions.

Potential Applications

Given its complex structure, N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may exhibit various biological activities, making it a candidate for applications in:

  • Pharmaceuticals: Potential as a drug candidate due to its diverse functional groups, which could interact with biological targets.

  • Agrochemicals: Possible use as a pesticide or herbicide, leveraging its chemical reactivity and stability.

Comparison with Similar Compounds

N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be compared to other compounds featuring bromofuran or tetrahydrothiophene moieties. For example, compounds like N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide have been explored for their potential biological activities.

CompoundMolecular FormulaKey Features
N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamideC20H24BrNO5SButoxy group, sulfone functionality
N-[(5-bromofuran-2-yl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamideC21H26BrNO5STert-butylphenoxy group, acetamide structure

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